N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
This compound features a structurally complex azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene core with an 11-oxo group and a sulfonamide moiety. The side chain includes a 2-hydroxypropyl group substituted with a 2H-1,3-benzodioxol-5-yl ring, a dioxolane-containing aromatic system. The sulfonamide group (-SO₂NH-) and hydroxyl (-OH) provide hydrogen-bonding capabilities, which may influence solubility, crystallinity, and biological interactions .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-21(25,15-3-4-17-18(10-15)29-12-28-17)11-22-30(26,27)16-8-13-2-5-19(24)23-7-6-14(9-16)20(13)23/h3-4,8-10,22,25H,2,5-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFZDZQYTRBZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC5=C(C=C4)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential biological activity due to its unique structural features, including a benzodioxole moiety and a sulfonamide group. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzodioxole Ring : Known for its role in various biological activities, including antioxidant and anticancer properties.
- Hydroxypropyl Group : May enhance solubility and bioavailability.
- Sulfonamide Group : Often associated with antibacterial properties and enzyme inhibition.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Interaction with biological receptors may lead to modulation of signaling pathways related to inflammation and cancer.
- Antioxidant Activity : The benzodioxole moiety contributes to the compound's ability to scavenge free radicals.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities:
1. Anticancer Activity
A study investigated the anticancer properties of compounds related to the benzodioxole structure, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
2. Antioxidant Properties
Research on benzodioxole derivatives has shown their effectiveness in reducing oxidative stress markers in vitro and in vivo models, suggesting potential applications in neuroprotection and aging-related diseases.
3. Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes, which can lead to therapeutic benefits in conditions like glaucoma and hypertension.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
N-[2-(2,3-Dihydro-1-Benzofuran-5-yl)-2-Hydroxyethyl]-11-Oxo-1-Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-Triene-6-Sulfonamide () Substituent Difference: Replaces the benzodioxol group with a dihydrobenzofuran ring. Impact: The dihydrobenzofuran has one oxygen atom in a fused ring, compared to benzodioxol’s two oxygen atoms in a dioxolane ring. Side Chain: Shorter hydroxyethyl (-CH₂CH₂OH) vs. hydroxypropyl (-CH₂CH(OH)CH₃), influencing conformational flexibility and hydrogen-bonding geometry .
N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide () Core Difference: Azatricyclo core replaced with a triazole ring.
N-[3-(Dimethylamino)Propyl]-N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-yl}-3-(Phenylsulfanyl)Propanamide Hydrochloride () Core Similarity: Shares an azatricyclo system but with additional dioxa and thia substitutions. Side Chain: A dimethylaminopropyl group and phenylsulfanyl moiety, which may enhance lipophilicity and alter pharmacokinetic properties compared to the target compound.
Data Tables: Structural and Theoretical Property Comparison
Research Findings and Methodological Context
- Crystallography & Hydrogen Bonding : The sulfonamide and hydroxyl groups in the target compound likely form robust hydrogen-bonding networks, as analyzed via graph set theory (). Such interactions influence crystal packing and stability, critical for solid-state pharmaceutical formulations .
- Bioactivity Screening : LC/MS profiling () could prioritize this compound for bioactivity studies, given its similarity to marine-derived metabolites with sulfonamide motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
